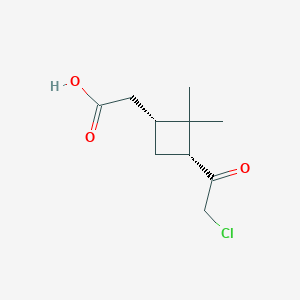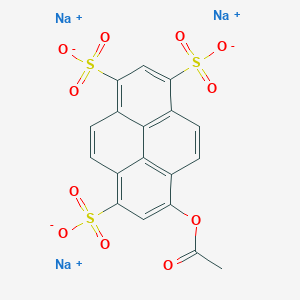
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
Descripción general
Descripción
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble fluorogenic esterase substrate . It is a membrane-permeable, nonfluorescent reagent that enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule .
Molecular Structure Analysis
The molecular formula of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is C18H9Na3O11S3 . Its molecular weight is 566.4 g/mol . The compound has a complex structure with three sulfonic acid groups and one acetoxypyrene group .Chemical Reactions Analysis
This compound is used as a substrate for various hydrolases . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule .Physical And Chemical Properties Analysis
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is highly water-soluble . It is soluble in DMF, DMSO, and methanol . The compound has a fluorescence of λex 460 nm; λem 510 nm in 0.1 M potassium phosphate pH 8.0 with esterase .Aplicaciones Científicas De Investigación
Fluorescence Assay
This compound is used in fluorescence assays due to its high fluorescence . It has an excitation wavelength of 460 nm and an emission wavelength of 510 nm in 0.1 M potassium phosphate pH 8.0 with esterase .
Esterase Substrate
It serves as a fluorogenic substrate for esterases . Esterases are enzymes that split esters into an acid and an alcohol in a chemical reaction with water, which is known as hydrolysis.
Lipase Substrate
In addition to esterases, it can also be used as a fluorogenic substrate for lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids).
Intracellular Tracer
The compound is a membrane-permeable, nonfluorescent reagent . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule .
Phloem-Mobile Symplasmic Tracer
It is utilized as a phloem-mobile symplasmic tracer . This means it can be used to trace the movement of solutes and other molecules in the phloem, the part of a plant that conducts sugars and other metabolic products downwards from the leaves.
Fluorimetric Assay of Esterases and Lipases
The compound is a highly water-soluble enzyme substrate for the fluorimetric assay of esterases and lipases at longwave excitation and emission wavelengths .
Mecanismo De Acción
Target of Action
The primary target of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt, is intracellular, nonspecific esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are commonly found in various biological molecules.
Mode of Action
This compound is a membrane-permeable, nonfluorescent reagent . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases . This enzymatic action transforms the compound into an impermeable, fluorescent form of the molecule .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the esterase-catalyzed hydrolysis of esters . The cleavage of the acetic group by esterases results in the formation of a fluorescent molecule, indicating the activity of these enzymes within the cell .
Pharmacokinetics
Its high water solubility suggests that it may be readily absorbed and distributed within the body. Its transformation into a fluorescent molecule upon interaction with esterases indicates metabolic activity .
Result of Action
The primary result of the action of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is the production of a fluorescent molecule within the cell . This fluorescence can be used to indicate the presence and activity of esterases, providing valuable information about cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH of the environment . Furthermore, its stability and efficacy may be influenced by storage conditions, such as temperature and exposure to light .
Propiedades
IUPAC Name |
trisodium;8-acetyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTVIHOBLSYNA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552817 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
115787-83-2 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




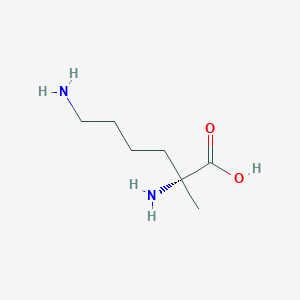

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)



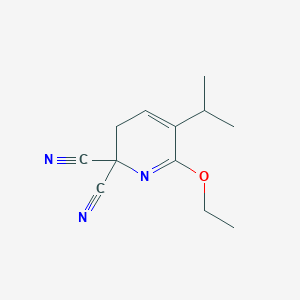

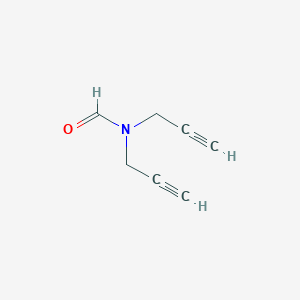
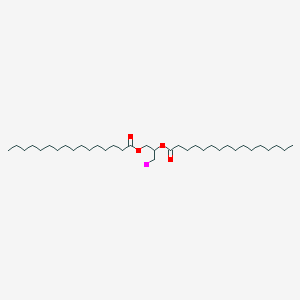

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)
